Cas no 2287302-01-4 (Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate)

Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate is a specialized piperidine derivative featuring a tert-butyl ester group and a propargyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and pharmacologically active molecules. The tert-butyl ester moiety enhances stability and facilitates selective deprotection under mild acidic conditions, while the prop-2-ynyl group offers reactivity for click chemistry or further functionalization via alkyne-based transformations. Its rigid piperidine scaffold contributes to stereochemical control in synthetic applications. The compound is particularly valuable in medicinal chemistry for the development of bioactive compounds, where its structural features enable efficient modular synthesis.
Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate structure
2287302-01-4 structure
Product name:Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate
CAS No:2287302-01-4
MF:C13H21NO2
MW:223.31134390831
CID:6240965
PubChem ID:137945053

Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2287302-01-4
    • tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
    • Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate
    • EN300-6747951
    • Inchi: 1S/C13H21NO2/c1-5-8-13(9-6-7-10-14-13)11(15)16-12(2,3)4/h1,14H,6-10H2,2-4H3
    • InChI Key: YEEKNZUVMUTCAW-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1(CC#C)CCCCN1)=O

Computed Properties

  • Exact Mass: 223.157228913g/mol
  • Monoisotopic Mass: 223.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 2

Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747951-2.5g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
2.5g
$2043.0 2025-03-13
Enamine
EN300-6747951-0.1g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
0.1g
$917.0 2025-03-13
Enamine
EN300-6747951-10.0g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
10.0g
$4483.0 2025-03-13
Enamine
EN300-6747951-0.5g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
0.5g
$1001.0 2025-03-13
Enamine
EN300-6747951-0.05g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
0.05g
$876.0 2025-03-13
Enamine
EN300-6747951-1.0g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
1.0g
$1043.0 2025-03-13
Enamine
EN300-6747951-0.25g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
0.25g
$959.0 2025-03-13
Enamine
EN300-6747951-5.0g
tert-butyl 2-(prop-2-yn-1-yl)piperidine-2-carboxylate
2287302-01-4 95.0%
5.0g
$3023.0 2025-03-13

Additional information on Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate

Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate: A Comprehensive Overview

The compound Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate (CAS No. 2287302-01-4) is a significant molecule in the field of organic chemistry, particularly within the realms of drug discovery and material science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in research involving this compound.

Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate is a derivative of piperidine, a six-membered saturated heterocyclic amine. The molecule features a tert-butyl group attached to the piperidine ring at the 2-position, along with a propargyl group (CH₂C≡CH) at the same position. This combination of substituents imparts unique electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the role of Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged in the synthesis of complex drug candidates targeting various therapeutic areas, including cancer and neurodegenerative diseases.

The synthesis of Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate typically involves multi-step processes that combine principles from both organic and stereochemistry. One common approach involves the alkylation of piperidine derivatives followed by subsequent functionalization steps to introduce the tert-butyl and propargyl groups. These methods have been optimized in recent years to enhance yield and purity, making the compound more accessible for large-scale applications.

In terms of physical properties, Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and THF. These characteristics make it suitable for use in organic reactions that require precise control over solubility and reactivity.

One of the most exciting developments involving this compound is its application in click chemistry. The presence of a propargyl group enables efficient copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are widely used in the construction of complex molecular architectures. This property has been exploited in recent studies to develop novel materials with tailored functionalities for applications in drug delivery systems and sensors.

Moreover, Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate has shown promise as an intermediate in the synthesis of biologically active compounds. Its ability to act as a versatile scaffold has led to its use in constructing peptide mimetics and small molecule inhibitors. Recent research has demonstrated its utility in designing inhibitors targeting protein-protein interactions, a challenging area in drug discovery.

From an environmental perspective, there is growing interest in understanding the degradation pathways of Tert-butyl 2-prop-2-ynylpiperidine-2-carboxylate under various conditions. Studies have shown that the compound undergoes hydrolysis under alkaline conditions, yielding biodegradable products that align with sustainability goals. This aspect is particularly relevant as industries increasingly prioritize eco-friendly chemical processes.

In conclusion, Tert-butyl 2-prop-2-enepiperidine carboxylic acid tert-butylester, commonly referred to as Tert-butylethylene pipperazine carboxylic acid, continues to be a focal point for researchers across multiple disciplines. Its unique chemical properties, combined with advancements in synthetic methodologies and application-oriented studies, underscore its importance as a key player in modern organic chemistry.

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